Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a fluorophenoxy group attached to a methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-fluorophenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Nucleophilic Substitution: The fluorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Nucleophilic Substitution: Requires nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Yields 2-(4-fluorophenoxy)-2-methylpropanoic acid and ethanol.
Nucleophilic Substitution: Produces substituted phenoxy derivatives.
Oxidation: Forms 2-(4-fluorophenoxy)-2-methylpropanoic acid.
Scientific Research Applications
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: Employed in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate can be compared with other phenoxy esters, such as:
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
Ethyl 2-(4-bromophenoxy)-2-methylpropanoate:
Ethyl 2-(4-methylphenoxy)-2-methylpropanoate: Features a methyl group, which can influence the compound’s hydrophobicity and interaction with biological targets.
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased stability and enhanced binding interactions.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHCNYOAUVMIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364159 | |
Record name | ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-12-2 | |
Record name | Propanoic acid, 2-(4-fluorophenoxy)-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-(4-fluorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.